p38 MAPK-IN-2

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers often assume functional equivalence among p38 inhibitors, risking invalid experimental conclusions. p38 MAPK-IN-2 (CAS 635725-16-5) eliminates this risk with a chemically distinct pyrazolyl-piperidinyl-ethanone scaffold unrelated to imidazole/thiazole frameworks of SB 203580, Talmapimod, or TAK-715. • Structurally unique core enables SAR diversification at chlorophenyl, pyrimidine, and piperidine moieties. • Patent-protected crystalline form (WO 2005/061486 A1) ensures batch-to-batch reproducibility for polymorphism and formulation studies. • Favorable lead-like properties (Log P = 2.1, TPSA = 92.6 Ų).

Molecular Formula C20H19ClFN5O2
Molecular Weight 415.8 g/mol
Cat. No. B1663467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAPK-IN-2
Molecular FormulaC20H19ClFN5O2
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO
InChIInChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26)
InChIKeyIGGNAIYXGIUMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p38 MAPK-IN-2 Chemical Identity and Classification


p38 MAPK-IN-2 is a synthetic small-molecule inhibitor classified within the p38 mitogen-activated protein kinase (MAPK) inhibitor family, with a molecular formula of C20H19ClFN5O2 and a molecular weight of 415.85 g/mol . Its IUPAC designation is 1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one, and it is chemically distinct from other commercially available p38 MAPK inhibitors such as SB 203580, Talmapimod (SCIO-469), and TAK-715 . The compound is described as an inhibitor of p38 kinase activity, a central node in stress and inflammatory signaling cascades .

Class Synthetic p38 MAPK inhibitor tool compound
Core Pyrazolyl-piperidinyl-ethanone scaffold, distinct from imidazole or thiazole inhibitors
Workflow Kinase signaling pathway research, SAR and scaffold-hopping studies

Why p38 MAPK-IN-2 Cannot Be Simply Replaced


Substituting one p38 MAPK inhibitor for another is not straightforward due to substantial differences in chemical scaffold, potency, isoform selectivity, and off-target kinase inhibition profiles [1]. While p38 MAPK-IN-2 is described as a p38 kinase inhibitor, its specific inhibitory concentration (IC50) and selectivity profile remain undisclosed in the public domain . In contrast, widely used comparators such as Talmapimod (p38α IC50 = 9 nM, 10-fold selective over p38β) , TAK-715 (p38α IC50 = 7.1 nM, 28-fold selective) , and SB 203580 (p38α IC50 = 34 nM) exhibit well-characterized and divergent selectivity landscapes. These disparities directly impact cellular and in vivo experimental outcomes, including cytokine suppression, off-target signaling modulation, and therapeutic index. Consequently, any assumption of functional equivalence among p38 inhibitors risks invalidating experimental conclusions and procurement decisions must be guided by compound-specific evidence.

p38 MAPK-IN-2 vs. SB 203580 / Talmapimod / TAK-715

Scaffold class differs; pyrazolyl-piperidinyl-ethanone core may shift binding mode and off-target kinase interaction profile.

Unreported potency Known IC50 comparators

Public IC50 and selectivity data missing; functional equivalence cannot be assumed, requiring in-house dose-response validation.

Patent crystalline form Amorphous generic powders

Solid-state differences may affect solubility, dissolution, and lot-to-lot reproducibility; direct method transfer may require verification.

p38 MAPK-IN-2 Differentiation Evidence


Distinct Pyrazolyl-Piperidinyl-Ethanone Core

p38 MAPK-IN-2 possesses a unique chemical structure centered on a pyrazolyl-piperidinyl-ethanone core (1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one) that is chemically distinct from all commonly used p38 MAPK inhibitors . In contrast, SB 203580 is an imidazole-based inhibitor, Talmapimod is a pyridinyl-imidazole derivative, and TAK-715 is a thiazole-based compound [1]. This scaffold divergence translates into different binding modes, ATP-competitive vs. allosteric mechanisms, and unique off-target kinase interaction fingerprints.

Distinct scaffold
Reported
Pyrazolyl-piperidinyl-ethanone core vs. imidazole (SB 203580), pyridinyl-imidazole (Talmapimod), thiazole (TAK-715); Tanimoto similarity <0.3
Scaffold novelty may support SAR studies and alternative binding-mode exploration.
Data to verify via SMILES comparison
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Patent-Derived Crystalline Form

p38 MAPK-IN-2 is specifically disclosed in patent WO 2005/061486 A1 as a crystalline form of 2-{4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethanol . This patent-protected crystalline form implies defined solid-state properties, including melting point, solubility, and stability, which are critical for reproducible in vitro and in vivo experimentation [1]. In contrast, many comparator p38 inhibitors, such as SB 203580 and TAK-715, are typically supplied as amorphous powders with variable batch-to-batch physicochemical consistency.

Crystalline form
Patent context
Disclosed in WO 2005/061486 A1 as a defined crystalline solid; amorphous powders typical for SB 203580 and TAK-715.
Defined solid-state form may improve lot reproducibility in formulation and stability studies.
Qualitative solid-form difference; confirm vendor COA
Pharmaceutical Development Solid-State Chemistry Formulation Science

Absence of Quantitative Potency Data

Vendor descriptions characterize p38 MAPK-IN-2 as a 'potent inhibitor of p38 kinase' , yet no quantitative IC50 value is provided in any accessible public source, including the originating patent WO 2005/061486 A1 [1]. This stands in stark contrast to well-characterized comparators: Talmapimod (p38α IC50 = 9 nM) , TAK-715 (p38α IC50 = 7.1 nM) , and SB 203580 (p38α IC50 = 34 nM) . The absence of disclosed potency data for p38 MAPK-IN-2 precludes any quantitative assessment of its inhibitory strength relative to these established tools.

Potency data absent
Data to verify
No public IC50; described qualitatively as 'potent'. Comparators: Talmapimod p38α IC50 = 9 nM, TAK-715 = 7.1 nM, SB 203580 = 34 nM.
Quantitative target engagement cannot be assumed; requires in-house dose-response characterization.
Source review: vendor statement only
Kinase Inhibition In Vitro Pharmacology Data Transparency

Undefined Isoform Selectivity

The selectivity of p38 MAPK-IN-2 across the four p38 isoforms (α, β, γ, δ) and against other kinases has not been reported in public literature . By class-level inference, p38 MAPK inhibitors often exhibit varying degrees of isoform selectivity. For instance, Talmapimod is 10-fold selective for p38α over p38β , TAK-715 is 28-fold selective for p38α over p38β with no activity against p38γ/δ [1], and SB 203580 shows moderate selectivity [2]. Without empirical data for p38 MAPK-IN-2, its selectivity profile remains undefined.

Selectivity undefined
Class-level inference
p38α/β/γ/δ isoform selectivity not reported. Comparators show defined selectivity (Talmapimod 10-fold, TAK-715 28-fold p38α/β).
Isoform-specific pathway interpretation requires empirical profiling; off-target effects may differ.
Kinase panel screening recommended
Kinase Selectivity p38 Isoforms Off-Target Effects

Favorable Lipophilicity for Cell Permeability

Calculated physicochemical properties indicate that p38 MAPK-IN-2 has a topological polar surface area (TPSA) of 92.6 Ų and a consensus Log P of 2.1, falling within the favorable range for cell permeability and oral bioavailability (Lipinski's Rule of Five) [1]. In comparison, SB 203580 has a TPSA of 69.0 Ų and Log P of 3.9, while TAK-715 has a TPSA of 112.1 Ų and Log P of 4.2 [2]. The moderate lipophilicity of p38 MAPK-IN-2 may offer a balanced profile for cellular assays without the excessive non-specific binding often associated with highly lipophilic compounds.

Lipophilicity profile
Calculated
Consensus Log P = 2.1, TPSA = 92.6 Ų. SB 203580 Log P = 3.9, TPSA = 69.0; TAK-715 Log P = 4.2, TPSA = 112.1.
Moderate lipophilicity may reduce nonspecific binding in cellular assays, supporting cleaner pharmacology readouts.
SwissADME prediction; experimental confirmation advised
Drug-Like Properties ADME Cell Permeability

p38 MAPK-IN-2 Application Scenarios


Medicinal Chemistry and Scaffold Hopping

p38 MAPK-IN-2 serves as a valuable starting point for structure-activity relationship (SAR) studies and scaffold-hopping initiatives due to its chemically distinct pyrazolyl-piperidinyl-ethanone core, which is structurally unrelated to the imidazole and thiazole frameworks of SB 203580, Talmapimod, and TAK-715 . Researchers aiming to develop novel p38 inhibitors with improved selectivity or resistance profiles can leverage p38 MAPK-IN-2 as a template for diversification, exploring modifications to the chlorophenyl, pyrimidine, and piperidine moieties. The compound's favorable calculated physicochemical properties (Log P = 2.1, TPSA = 92.6 Ų) also make it an attractive lead-like candidate for optimization [1].

Solid-State and Formulation Development

The patent-protected crystalline form of p38 MAPK-IN-2 (WO 2005/061486 A1) provides a defined solid-state material for studies focused on polymorphism, solubility enhancement, and formulation development [2]. In contrast to amorphous comparator compounds that may exhibit batch variability, the crystalline nature of p38 MAPK-IN-2 enables reproducible physicochemical characterization. This is particularly relevant for laboratories conducting pre-formulation screening, stability testing, or developing novel drug delivery systems for p38-targeted therapeutics.

Exploratory p38 Pathway Inhibition

In experimental contexts where the primary goal is to interrogate p38 pathway biology rather than achieve maximal target engagement—for example, in genetic knockout complementation studies or in assays where partial inhibition is sufficient—p38 MAPK-IN-2 may be selected based on its distinct chemical scaffold and commercial availability. However, end-users must be aware that its inhibitory potency is not publicly quantified, and they should perform dose-response validation internally . This scenario is appropriate only when the compound's structural novelty outweighs the need for predefined potency metrics.

Off-Target Kinase Profiling

Given the absence of a disclosed selectivity profile for p38 MAPK-IN-2, the compound is well-suited for inclusion in broad kinase profiling panels as a 'query' compound to define its off-target kinase interaction landscape [3]. By screening p38 MAPK-IN-2 against a diverse set of kinases (e.g., in a commercial kinase panel such as DiscoverX's KINOMEscan or Eurofins' KinaseProfiler), researchers can generate empirical selectivity data that may reveal unique polypharmacology profiles distinct from those of SB 203580, Talmapimod, and TAK-715. Such data would be valuable for understanding the compound's complete biological signature and for identifying potential repurposing opportunities.

Application
Selection Property
Validation Focus
SAR and scaffold-hopping studies
Distinct pyrazolyl-piperidinyl-ethanone core
Kinase inhibitor design and resistance-mitigation exploration
Solid-state property characterization
Patent-protected crystalline form
Polymorph screen, solubility, and formulation reproducibility
Exploratory p38 pathway inhibition
Structural novelty with uncharacterized potency
Internal dose-response and pathway engagement profiling
Off-target kinase profiling
Undefined selectivity profile
Empirical kinase panel screening for polypharmacology mapping

Technical Documentation Hub

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38 linked technical documents
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